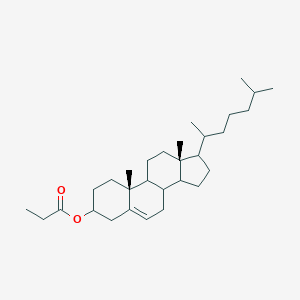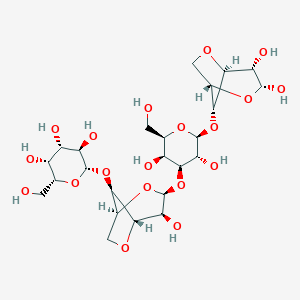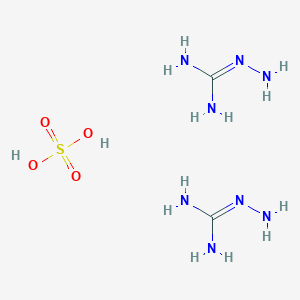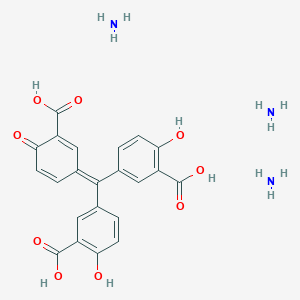
2-Isopropyl-5-methyl-4-nitrosophenol
Overview
Description
Poloxime is a hydrolysis product of poloxin and is known for its role as a non-ATP-competitive inhibitor of polo-like kinase 1 (Plk1). This compound has garnered attention due to its moderate inhibitory activity against Plk1, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
It is known that thymol derivatives, which include poloxime, have been found to exhibit good antibacterial activity against streptococcus aureus 6538 and escherichia coli 11229 .
Mode of Action
Poloxime, like other thymol derivatives, is believed to interact with its targets by integrating into the phospholipid bilayer, increasing the structural stability and resealing of the plasma membrane . This ability to attenuate membrane damage and cell injury has been demonstrated in a variety of in vivo and in vitro models .
Biochemical Pathways
Molecular docking studies of thymol-based compounds have indicated that they are good inhibitors of heme oxygenase-1 . This suggests that Poloxime may impact the heme degradation pathway, which plays a crucial role in maintaining cellular iron homeostasis and protecting cells from oxidative stress.
Pharmacokinetics
It is known that poloxamers, a class of compounds to which poloxime belongs, are renowned for their solubilizing properties, enhancing the solubility, absorption, and bioavailability of low-solubility actives .
Result of Action
Poloxime, like other thymol derivatives, exhibits various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects . It exerts a protective action against oxidative stress and inflammation in tissue injury in various experimental models .
Action Environment
It is known that the properties of poloxamers, including poloxime, can be customized, suggesting that they may be adaptable to different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poloxime is synthesized through the hydrolysis of poloxin. The reaction typically involves the use of water or aqueous solutions under controlled conditions to ensure the complete conversion of poloxin to poloxime. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of poloxime may involve large-scale hydrolysis processes. These processes are designed to handle significant quantities of poloxin and ensure consistent quality and yield of poloxime. The use of advanced reactors and purification techniques is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Poloxime undergoes various chemical reactions, including:
Oxidation: Poloxime can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert poloxime into its reduced forms, which may have different properties and activities.
Substitution: Poloxime can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical structure and properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized poloxime derivatives, while reduction can produce reduced forms of poloxime .
Scientific Research Applications
Poloxime has a wide range of applications in scientific research, including:
Chemistry: Poloxime is used as a model compound to study the inhibition of polo-like kinase 1 and its effects on various biochemical pathways.
Biology: In biological research, poloxime is employed to investigate cell cycle regulation and the role of Plk1 in cellular processes.
Medicine: Poloxime’s inhibitory activity against Plk1 makes it a potential candidate for developing therapeutic agents targeting cancer and other diseases involving abnormal cell proliferation.
Industry: Poloxime is used in the development of new materials and chemical processes, leveraging its unique chemical properties .
Comparison with Similar Compounds
Poloxime can be compared with other Plk1 inhibitors, such as poloxin and other small molecules targeting Plk1. While poloxin is the precursor to poloxime, other similar compounds include:
BI 2536: A potent and selective Plk1 inhibitor with ATP-competitive binding.
Volasertib: Another Plk1 inhibitor that has shown promise in clinical trials for cancer treatment.
GSK461364: A Plk1 inhibitor with a different binding mechanism compared to poloxime
Poloxime’s uniqueness lies in its non-ATP-competitive inhibition of Plk1, which distinguishes it from many other Plk1 inhibitors that typically compete with ATP for binding to the kinase .
Properties
IUPAC Name |
5-methyl-4-nitroso-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVCMSSJMLGWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062350 | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2364-54-7 | |
| Record name | 5-Methyl-2-(1-methylethyl)-4-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitrosothymol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitrosothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitrosothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitrosothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ISOPROPYL-5-METHYL-4-NITROSOPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















